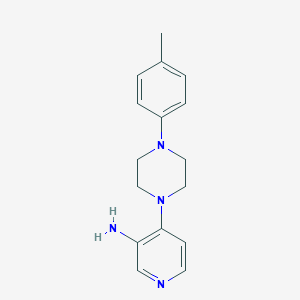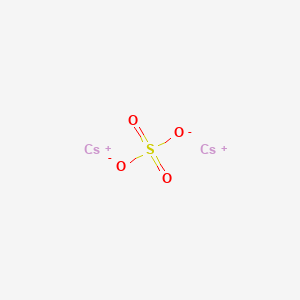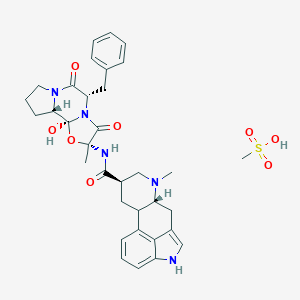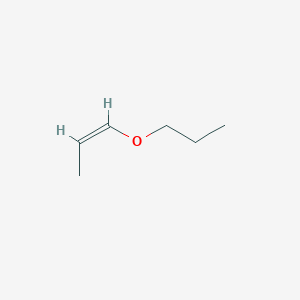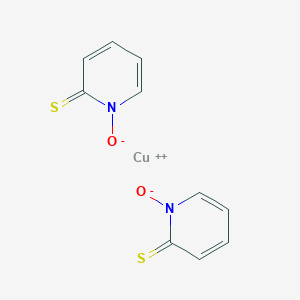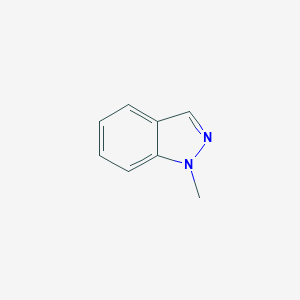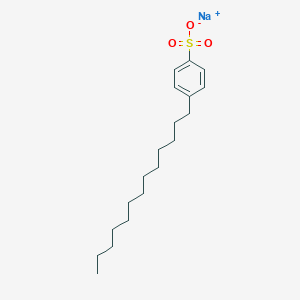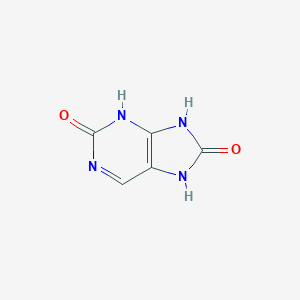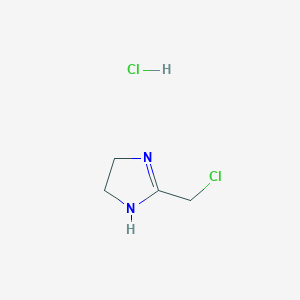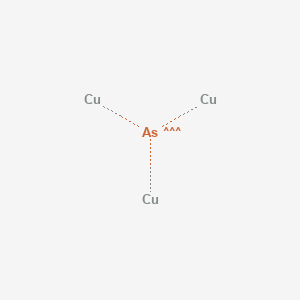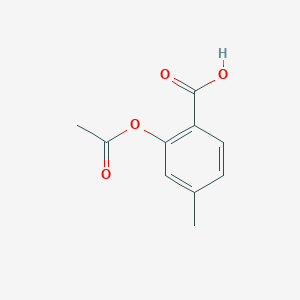
2-(Acetyloxy)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
It’s worth noting that acetic acid, a related compound, is known to act as an antimicrobial agent used to treat susceptible infections of the external auditory canal .
Mode of Action
Acetic acid, a structurally similar compound, is known to act as a counterirritant and a reagent . It’s also used as an antibiotic that treats infections caused by bacteria or fungus .
Biochemical Pathways
Acetic acid, a related compound, is a product of the oxidation of ethanol and of the destructive distillation of wood .
Result of Action
Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .
Action Environment
For instance, pH levels can influence the activity of acidophilic microorganisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-methylbenzoic acid can be achieved through the acetylation of 4-methylsalicylic acid. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Reaction Scheme: [ \text{4-methylsalicylic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(Acetyloxy)-4-methylbenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-methylsalicylic acid and acetic acid.
Oxidation: The methyl group can be oxidized to a carboxyl group, forming 2-(Acetyloxy)-4-carboxybenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Hydrolysis: 4-methylsalicylic acid and acetic acid.
Oxidation: 2-(Acetyloxy)-4-carboxybenzoic acid.
Substitution: 2-(Acetyloxy)-4-methyl-5-nitrobenzoic acid (nitration) or 2-(Acetyloxy)-4-methyl-5-bromobenzoic acid (bromination).
科学的研究の応用
2-(Acetyloxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
類似化合物との比較
2-(Acetyloxy)-4-methylbenzoic acid can be compared with other acetylated derivatives of salicylic acid, such as:
Acetylsalicylic acid (aspirin): Known for its anti-inflammatory, analgesic, and antipyretic properties.
2-(Acetyloxy)-5-methylbenzoic acid: Another acetylated derivative with similar chemical properties but different biological activities.
Uniqueness:
- The presence of a methyl group at the para position in this compound may influence its reactivity and biological activity compared to other acetylated derivatives.
- Its specific substitution pattern can lead to unique interactions with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-acetyloxy-4-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-8(10(12)13)9(5-6)14-7(2)11/h3-5H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIGNOSODVIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
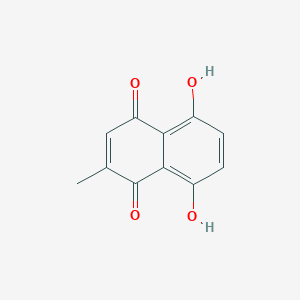
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
